Cas no 1131614-13-5 (Methyl 3-iodo-4-propoxybenzoate)

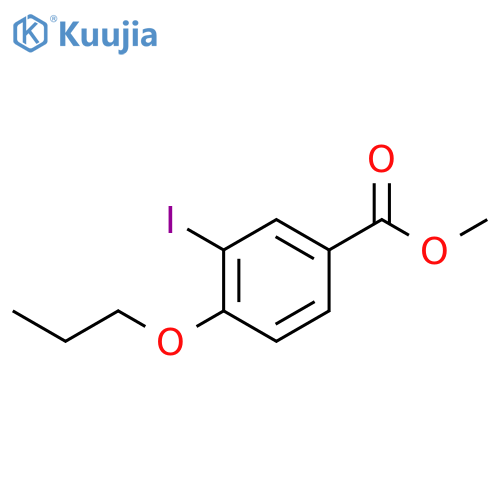

1131614-13-5 structure

商品名:Methyl 3-iodo-4-propoxybenzoate

Methyl 3-iodo-4-propoxybenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-iodo-4-propoxybenzoate

- Methyl3-iodo-4-propoxybenzoate

- DTXSID70661086

- A802863

- SCHEMBL15662814

- 1131614-13-5

- DB-060397

- AKOS015843182

-

- インチ: InChI=1S/C11H13IO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h4-5,7H,3,6H2,1-2H3

- InChIKey: ILSKWROLJWUPQQ-UHFFFAOYSA-N

- ほほえんだ: CCCOC1=C(C=C(C=C1)C(=O)OC)I

計算された属性

- せいみつぶんしりょう: 319.99094g/mol

- どういたいしつりょう: 319.99094g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 35.5Ų

Methyl 3-iodo-4-propoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A301847-1g |

Methyl 3-iodo-4-propoxybenzoate |

1131614-13-5 | 95+% | 1g |

$420.0 | 2024-04-26 | |

| Alichem | A019097481-1g |

Methyl 3-iodo-4-propoxybenzoate |

1131614-13-5 | 95% | 1g |

$453.44 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757705-1g |

Methyl 3-iodo-4-propoxybenzoate |

1131614-13-5 | 98% | 1g |

¥3822.00 | 2024-08-09 |

Methyl 3-iodo-4-propoxybenzoate 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

1131614-13-5 (Methyl 3-iodo-4-propoxybenzoate) 関連製品

- 35387-93-0(Methyl 3-iodo-4-methoxybenzoate)

- 35387-92-9(Methyl 4-iodo-3-methoxybenzoate)

- 1131588-12-9(3-Iodo-4-propoxybenzoic acid)

- 68507-19-7(3-Iodo-4-methoxybenzoic acid)

- 856167-47-0(3-Iodo-4-isopropoxybenzoicacid)

- 207115-38-6(Ethyl 3-iodo-4-methoxybenzoate)

- 1131614-46-4(Ethyl 3-iodo-4-propoxybenzoate)

- 1131614-19-1(3-Iodo-4-isobutoxybenzoic acid)

- 82998-76-3(4-Ethoxy-3-iodobenzoic acid)

- 741699-04-7(Ethyl 3-ethoxy-4-iodobenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1131614-13-5)Methyl 3-iodo-4-propoxybenzoate

清らかである:99%

はかる:1g

価格 ($):378.0